Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate
Overview
Description
- Structure : The compound consists of a methyl ester group attached to a 2-methylbenzoate ring, with an additional tert-butoxycarbonyl (Boc) protected amino group at the 5-position .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the conversion of N-(tert-butoxycarbonyl)-L-cysteine methyl ester to the desired product. Researchers have developed efficient one-pot methods for the synthesis of N-unprotected amino acid methyl esters from N-(Boc)-protected amino acids, which could be adapted for this compound .
Molecular Structure Analysis
The molecular structure of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate comprises a benzene ring (2-methylbenzoate) and an amino group (protected by the tert-butoxycarbonyl group). The ester linkage connects the benzene ring to the methyl group. The stereochemistry of the amino group is crucial for its biological activity .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antibiotics like ceftolozane , suggesting that its targets could be bacterial cells, specifically the cell wall synthesis machinery.
Mode of Action
The presence of the tert-butoxycarbonyl (boc) group suggests it may act as a protecting group for the amino function during chemical reactions . This protection is crucial in multi-step synthesis processes, where the amino group needs to be shielded from reacting until the right step .
Biochemical Pathways
The compound is likely involved in the synthesis of more complex molecules. For instance, it has been used as an intermediate in the synthesis of ceftolozane, a cephalosporin antibiotic . The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps .
Pharmacokinetics
The presence of the boc group can influence these properties by increasing the molecule’s size and altering its polarity .
Result of Action
As an intermediate in chemical synthesis, the primary result of its action is the formation of more complex molecules. In the case of ceftolozane synthesis, the compound contributes to creating a molecule with strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
Action Environment
The action of this compound is highly dependent on the conditions of the chemical reactions it’s involved in. Factors such as temperature, pH, and the presence of other reactants can significantly influence its reactivity and the stability of the Boc group . Furthermore, the compound’s stability and reactivity can also be influenced by storage conditions .
Properties
IUPAC Name |
methyl 2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-7-11(8-12(10)13(17)19-5)9-16-14(18)20-15(2,3)4/h6-8H,9H2,1-5H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQGNMTVPNQIHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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